molecular formula C14H11F2NO3 B1316443 8,9-Difluoro-5-methyl-1-oxo-1,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxylic acid CAS No. 80076-47-7

8,9-Difluoro-5-methyl-1-oxo-1,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxylic acid

Cat. No. B1316443
CAS RN: 80076-47-7
M. Wt: 279.24 g/mol
InChI Key: XUROCEZEOCOWSX-UHFFFAOYSA-N
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Description

“8,9-Difluoro-5-methyl-1-oxo-1,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxylic acid” is a chemical compound with the CAS Number: 80076-47-7 . It has a molecular weight of 279.24 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI Code of the compound is 1S/C14H11F2NO3/c1-6-2-3-7-11(16)10(15)4-8-12(7)17(6)5-9(13(8)18)14(19)20/h4-6H,2-3H2,1H3,(H,19,20) . The InChI Key is XUROCEZEOCOWSX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor for various CYP enzymes . The Log Kp (skin permeation) is -6.8 cm/s . The compound is soluble, with a Log S (ESOL) of -2.95 .

Scientific Research Applications

Synthesis and Antibacterial Applications

One primary application of this compound is in the synthesis of quinolone antibacterials. A new and efficient seven-step synthesis method has been developed for an important intermediate used in the synthesis of quinolone antibacterials, starting with commercially available 2,3,4-trifluoronitrobenzene. This synthesis pathway involves selective displacement, hydrolysis, decarboxylation, reduction, condensation, and cyclization processes, demonstrating the compound's role in developing antibacterial agents (Parikh, Fray, & Kleinman, 1988).

Antimycobacterial and Toxicological Evaluation

Another significant application is in the field of antimycobacterial research. Novel derivatives of this compound have been synthesized and evaluated for their in vitro and in vivo antimycobacterial activities against various Mycobacterium species, including Mycobacterium tuberculosis H37Rv, multi-drug resistant Mycobacterium tuberculosis, and Mycobacterium smegmatis. These studies also assessed the compounds' ability to inhibit the supercoiling activity of DNA gyrase from mycobacteria, revealing potent activity and highlighting the potential of new oxazino quinolone derivatives against mycobacterial infections (Dinakaran, Senthilkumar, Yogeeswari, China, Nagaraja, & Sriram, 2008).

Diuretic Activity

The compound and its derivatives have also been explored for their diuretic activity. Research indicates that certain brominated derivatives exhibit substantial diuretic activity compared to their non-brominated analogs. This finding suggests potential therapeutic applications for managing conditions that benefit from diuretic action, such as hypertension or edema (Ukrainets, Golik, & Chernenok, 2013).

Structure-Activity Relationships

Studies on the structure-activity relationships of this compound and its derivatives have been crucial in understanding how various substitutions influence their biological activities, including antibacterial potency and diuretic effects. These investigations help in the rational design of more effective drugs by identifying key structural features required for activity (Ukrainets et al., 2011).

Safety And Hazards

The compound has a GHS07 pictogram . The signal word is "Warning" . The hazard statements are H302, H315, H319, H335 . The precautionary statements are P261, P305+P351+P338 .

properties

IUPAC Name

7,8-difluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO3/c1-6-2-3-7-11(16)10(15)4-8-12(7)17(6)5-9(13(8)18)14(19)20/h4-6H,2-3H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUROCEZEOCOWSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60509448
Record name 8,9-Difluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,9-Difluoro-5-methyl-1-oxo-1,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxylic acid

CAS RN

80076-47-7
Record name 8,9-Difluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80076-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8,9-Difluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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